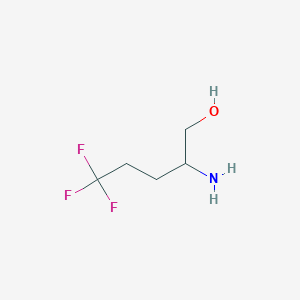![molecular formula C9H18ClNO B13567276 {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Purity: High-purity reactants to minimize impurities
Reaction Time: Optimized to balance yield and efficiency
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a ketone or aldehyde
Reduction: Reduces the spirocyclic ring to form different derivatives
Substitution: Replaces the hydroxyl group with other functional groups
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Utilizes hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst
Substitution: Employs reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes
Reduction: Reduced spirocyclic derivatives
Substitution: Halogenated spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules
Biology: In studies involving enzyme inhibition and protein interactions
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Blocking the activity of enzymes involved in metabolic pathways
Receptor Modulation: Altering the signaling pathways by binding to receptors on cell surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7-azaspiro[3.5]nonan-2-yl)methanol hydrochloride
- 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
- 7-Azaspiro[3.5]nonane
Uniqueness
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C9H18ClNO |
|---|---|
Molekulargewicht |
191.70 g/mol |
IUPAC-Name |
7-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-7-8-6-10-5-4-9(8)2-1-3-9;/h8,10-11H,1-7H2;1H |
InChI-Schlüssel |
YGLVVNBVRYAUMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCNCC2CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


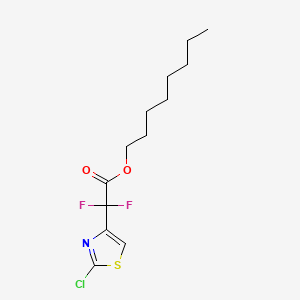




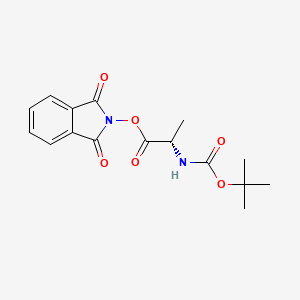
![2-[3-(Trifluoromethoxy)phenyl]piperidine](/img/structure/B13567229.png)

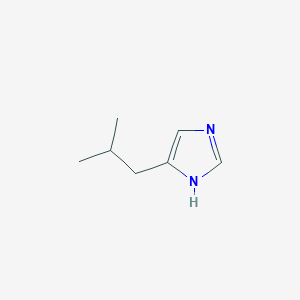
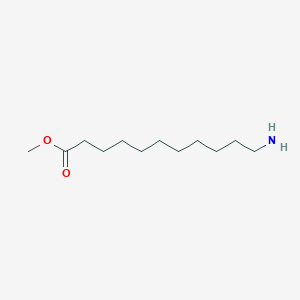
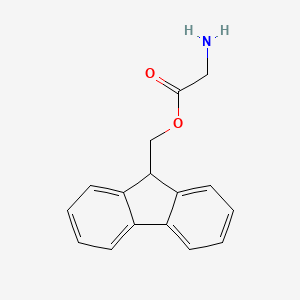
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13567260.png)
![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
